REACTION_CXSMILES
|
[CH2:1]([CH:4]([CH2:8][CH2:9][CH3:10])[C:5]([OH:7])=O)[CH2:2][CH3:3].C(Cl)(=O)[C:12]([Cl:14])=O.[N+](=C)=[N-].Cl.O1CCOCC1>ClCCl.CN(C=O)C>[Cl:14][CH2:12][C:5](=[O:7])[CH:4]([CH2:1][CH2:2][CH3:3])[CH2:8][CH2:9][CH3:10]
|
Name
|
|
Quantity
|
156.6 μL
|
Type
|
reactant
|
Smiles
|
C(CC)C(C(=O)O)CCC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
94.3 μL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
275 μL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
3 μL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while warming to ambient temperature
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
while warming to ambient temperature
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with 1M aqueous sodium carbonate solution (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ether (2mL)
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C. under a nitrogen atmosphere
|
Type
|
STIRRING
|
Details
|
The reaction was stirred 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
while warming to ambient temperature
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residual oil was used in the next step without further purification
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |